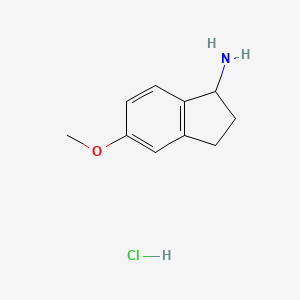

![molecular formula C8H5ClN2O B1424204 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190310-94-1](/img/structure/B1424204.png)

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Overview

Description

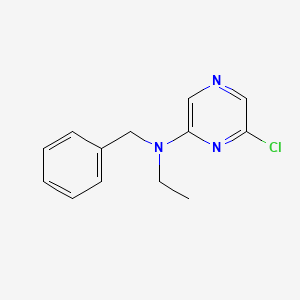

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and its molecular weight is 152.58 g/mol . The compound is part of a class of chemicals known as halogenated heterocycles .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.58 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 129 .Scientific Research Applications

Sonogashira-Type Reactions for Heterocycle Synthesis

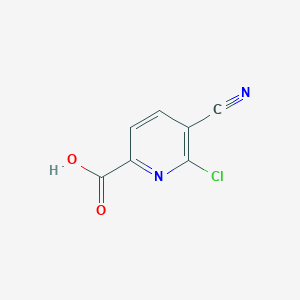

The compound has been used as a precursor in Sonogashira-type cross-coupling reactions, a pivotal method in organic synthesis for constructing carbon-carbon bonds, leading to the development of heterocyclic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated the use of related chloro-carbaldehyde derivatives in synthesizing pyrazolo[4,3-c]pyridines, which are significant in medicinal chemistry due to their biological activities (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines

Quiroga et al. (2010) explored the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, leading to the development of chalcone analogues and dipyrazolopyridines. This work underscores the versatility of chloro-carbaldehyde derivatives in synthesizing diverse heterocyclic frameworks, which are crucial in drug discovery and development (Quiroga et al., 2010).

Advanced Heterocyclic Synthons

El-Nabi (2004) investigated the use of chloro-carbaldehyde compounds as synthons for fused heterocycles, highlighting their role in constructing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (El-Nabi, 2004).

Regioselective Reactions for Functionalized Pyrroles

Zaytsev et al. (2005) explored the regioselectivity of reactions involving polyfunctionalized pyrroles, demonstrating the potential of chloro-carbaldehyde derivatives in synthesizing substituted pyrroles. Such reactions are crucial for creating molecules with specific functional groups in desired positions, which is essential in designing targeted therapeutic agents (Zaytsev et al., 2005).

Trifluoromethyl-Substituted Pyrazolopyridines Synthesis

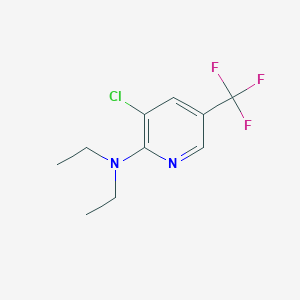

Palka et al. (2014) presented a synthesis approach for 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a chloro-carbaldehyde derivative, showcasing the compound's utility in introducing trifluoromethyl groups into heterocyclic structures. This modification is particularly valuable in pharmaceutical chemistry, as trifluoromethyl groups can significantly alter a molecule's biological activity and pharmacokinetic properties (Palka et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .

Mode of Action

It’s known that the compound has a covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton .

Result of Action

Similar compounds have been reported to reduce the migration and invasion abilities of certain cells .

properties

IUPAC Name |

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYIEOXMFLCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)